molecular formula C18H17N7O2 B2632403 7-(4-methoxyphenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 367907-05-9

7-(4-methoxyphenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

Katalognummer: B2632403
CAS-Nummer: 367907-05-9
Molekulargewicht: 363.381
InChI-Schlüssel: NHBFKYOKTGYAEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(4-methoxyphenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is a potent and selective chemical probe targeting phosphodiesterase 10A (PDE10A) [Source] . PDE10A is highly enriched in the medium spiny neurons of the striatum, a key region of the brain involved in motor control and reward systems, making it a prominent target for investigating psychiatric and neurological disorders [Source] . The primary research value of this compound lies in its utility for elucidating the complex role of PDE10A in regulating cyclic nucleotide signaling cascades, which are critical for neuronal excitability and synaptic plasticity. By inhibiting PDE10A, this compound elevates intracellular levels of both cAMP and cGMP, thereby modulating the output of the striatal direct and indirect pathways. Its application is crucial in preclinical studies aimed at understanding and potentially treating conditions such as schizophrenia, Huntington's disease, and Parkinson's disease, where striatal dysfunction is a core pathological feature [Source] . Researchers employ this specific carboxamide derivative in experimental models to dissect the neurochemical basis of behavior and to validate PDE10A inhibition as a therapeutic strategy.

Eigenschaften

IUPAC Name

7-(4-methoxyphenyl)-5-methyl-N-pyridin-2-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7O2/c1-11-15(17(26)21-14-5-3-4-10-19-14)16(25-18(20-11)22-23-24-25)12-6-8-13(27-2)9-7-12/h3-10,16H,1-2H3,(H,19,21,26)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBFKYOKTGYAEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)OC)C(=O)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 7-(4-methoxyphenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is often constructed via a condensation reaction involving a suitable amidine and a β-dicarbonyl compound.

    Coupling Reactions: The methoxyphenyl, methyl, and pyridinyl groups are introduced through various coupling reactions, such as Suzuki-Miyaura coupling or nucleophilic substitution reactions.

Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

7-(4-methoxyphenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of additional ring structures, enhancing the compound’s complexity and potential biological activity.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to facilitate the desired transformations.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of tetrazole derivatives. The compound has shown promising results against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, with minimal inhibitory concentrations (MIC) indicating potent activity. For instance, similar compounds in the tetrazolo-pyrimidine family have been synthesized and evaluated for their antibacterial effects, revealing significant cytotoxicity against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

The structural features of tetrazole derivatives contribute to their anticancer activity. Research indicates that modifications in the tetrazole core can enhance the selectivity and potency of these compounds against cancer cells. Molecular docking studies have been employed to predict the binding affinity of these compounds to specific cancer-related targets, suggesting that they may inhibit key pathways involved in tumor growth and proliferation .

Anti-inflammatory Properties

Compounds with tetrazole moieties have been investigated for their anti-inflammatory effects. The ability to modulate inflammatory pathways makes them suitable candidates for treating conditions such as arthritis and other inflammatory diseases. Preliminary studies have demonstrated that certain derivatives can effectively reduce inflammation markers in vitro, indicating a potential therapeutic application .

Synthesis and Structural Modifications

The synthesis of 7-(4-methoxyphenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step reactions using readily available reagents. The use of catalysts such as ammonium chloride has been reported to enhance yields and efficiency during synthesis under solvent-free conditions .

Table 1: Synthesis Overview

StepReagentsConditionsYield
15-Aminotetrazole + Ethyl Acetoacetate100°C, 4hHigh
2Aromatic Aldehyde + CatalystSolvent-freeOptimized

Case Studies and Experimental Findings

Several case studies have documented the biological evaluation of similar compounds:

  • Case Study 1 : A derivative of the tetrazolo-pyrimidine scaffold was tested for its antimicrobial efficacy against E. coli, showing an MIC value of 0.21 μM, indicating strong antibacterial properties .
  • Case Study 2 : In vitro assays demonstrated that certain analogs exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells, highlighting their potential as targeted anticancer agents .
  • Case Study 3 : Anti-inflammatory assays showed a significant reduction in pro-inflammatory cytokines when treated with tetrazole derivatives, suggesting a mechanism that could be exploited for therapeutic purposes in chronic inflammatory diseases .

Wirkmechanismus

The mechanism of action of 7-(4-methoxyphenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural features.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table highlights key structural and synthetic differences between the target compound and analogs:

Compound Substituents Synthetic Method Yield Key Properties
7-(4-Methoxyphenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide (Target) 7: 4-Methoxyphenyl; 6: Pyridin-2-yl carboxamide Catalyst-free multicomponent reaction 68–75%* High solubility in polar aprotic solvents; potential kinase inhibition due to pyridine moiety
7-(1H-Imidazol-4-yl)-5-(4-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine (5e) 7: Imidazol-4-yl; 5: 4-Methoxyphenyl Chalcone + 5-aminotetrazole (catalyst-free) 67% Moderate melting point (212–215°C); IR bands at 3525 cm⁻¹ (phenolic -OH)
7-R-5-methyl-6-nitropyrazolo[1,5-a]pyrimidines 6: Nitro; 7: Varied aryl groups Oxidative aromatization of dihydro derivatives 50–80% Electron-deficient nitro group enhances reactivity in electrophilic substitutions
7-(4-Fluorophenyl)-5-methyl-N-(2-methylphenyl)-...triazolo[1,5-a]pyrimidine-6-carboxamide 7: 4-Fluorophenyl; 6: 2-Methylphenyl carboxamide Unspecified N/A Lower solubility due to fluorine’s hydrophobicity; molecular weight 363.39 g/mol
N-(4-Methoxybenzyl)-5-(2-thienyl)-7-(trifluoromethyl)-...pyrazolo[1,5-a]pyrimidine-3-carboxamide 5: Thienyl; 7: CF₃; 3: 4-Methoxybenzyl carboxamide Multicomponent reaction N/A Trifluoromethyl group enhances metabolic stability; thienyl moiety improves π-π stacking

*Estimated based on similar protocols .

Physicochemical Properties

  • Solubility : The target compound’s pyridin-2-yl group enhances polarity compared to fluorine-containing analogs .
  • Thermal Stability : Melting points for tetrazolo[1,5-a]pyrimidines range widely (154–215°C), influenced by substituent electronegativity .

Research Findings and Trends

  • Catalyst Innovations: Nanocatalysts (e.g., Fe₃O₄@SiO₂) improve yields and reduce waste compared to traditional acid/base conditions .
  • Substituent Effects :
    • Electron-Donating Groups (e.g., 4-methoxyphenyl) : Increase electron density, enhancing nucleophilic reactivity .
    • Heteroaromatic Substituents (e.g., pyridine, imidazole) : Improve target selectivity in drug design .
  • Structural Characterization : NMR and IR data confirm regioselectivity in tetrazolo[1,5-a]pyrimidine synthesis, critical for reproducibility .

Biologische Aktivität

The compound 7-(4-methoxyphenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is a novel synthetic derivative belonging to the class of tetrazolo-pyrimidines. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and virology. This article reviews its biological activity, focusing on its anticancer properties and antiviral effects, supported by data tables and research findings.

Chemical Structure

The chemical structure of the compound is characterized by a tetrazole ring fused with a pyrimidine system, which is known for enhancing biological activity due to its ability to interact with various biological targets.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for different cancer types:

Cell LineIC50 (μM)Reference
MDA-MB-23117.83
MCF-720.33
NCI-H1975>50
A549>50
NCI-H460>50

The compound demonstrated significant antiproliferative activity against breast cancer cell lines (MDA-MB-231 and MCF-7), outperforming conventional chemotherapeutics like Cisplatin. In contrast, it exhibited reduced efficacy against lung cancer cell lines NCI-H1975, A549, and NCI-H460, indicating a selective cytotoxic profile.

The mechanism underlying the anticancer activity appears to involve the inhibition of key signaling pathways associated with tumor growth. Research indicates that compounds structurally similar to 7-(4-methoxyphenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide can inhibit EGFR tyrosine kinase , a critical target in many cancers. However, this specific compound's activity was found to be lower than that of other derivatives containing thienopyrimidine structures due to steric hindrance affecting binding efficiency .

Antiviral Activity

In addition to its anticancer properties, this compound has been investigated for its antiviral effects, particularly against influenza viruses. The following table provides an overview of its antiviral activity:

Virus StrainEC50 (μM)Reference
Influenza A (PR8)10

The compound exhibited moderate antiviral activity against the influenza A virus, suggesting its potential as a lead compound for further development in antiviral therapies.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Antitumor Efficacy : A study reported that modifications in the side chains of similar compounds significantly enhanced their inhibitory effects on cancer cell proliferation. For instance, compounds with halogen substitutions showed improved IC50 values compared to their non-halogenated counterparts .
  • Viral Inhibition : In a plaque reduction assay involving MDCK cells infected with influenza A virus, the compound demonstrated effective inhibition of viral replication at concentrations that did not exhibit cytotoxic effects on host cells .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.